molecular formula C12H9FN2O5 B14783243 (4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid

(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid

Cat. No.: B14783243
M. Wt: 280.21 g/mol
InChI Key: XEEMHUAVPICJLP-MYIOLCAUSA-N
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Description

(4S)-6-Fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid, also known as fidarestat (SNK-860), is a potent inhibitor of human aldose reductase (hAR), a key enzyme in the polyol pathway implicated in diabetic complications such as neuropathy, retinopathy, and keratopathy . Its structure features a spirocyclic core combining a chromene ring and an imidazolidine-dione moiety, with a carboxamide group at the C2 position and a fluorine atom at the C6 position of the chromene ring . The (2S,4S) stereochemistry is critical for its activity, as confirmed by X-ray crystallography and molecular dynamics studies . Fidarestat has demonstrated efficacy in preclinical models, normalizing sorbitol accumulation and preserving nerve function in diabetic rats .

Properties

Molecular Formula

C12H9FN2O5

Molecular Weight

280.21 g/mol

IUPAC Name

(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid

InChI

InChI=1S/C12H9FN2O5/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(16)17)10(18)14-11(19)15-12/h1-3,8H,4H2,(H,16,17)(H2,14,15,18,19)/t8?,12-/m0/s1

InChI Key

XEEMHUAVPICJLP-MYIOLCAUSA-N

Isomeric SMILES

C1C(OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)O

Canonical SMILES

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by fluorination and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of chiral catalysts or resolution techniques to obtain the desired enantiomer. The process may also involve large-scale reactions under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(4S)-6-fluoro-2’,5’-dioxospiro[2,3-dihydrochromene-4,4’-imidazolidine]-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an aldose reductase inhibitor, which is relevant in the treatment of diabetic complications.

    Medicine: Investigated for its therapeutic potential in managing diabetes and its complications.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme aldose reductase. This enzyme is involved in the polyol pathway, which converts glucose to sorbitol. By inhibiting aldose reductase, the compound reduces the accumulation of sorbitol, which is implicated in diabetic complications. The molecular targets include the active site of aldose reductase, where the compound binds and prevents the enzyme’s activity .

Comparison with Similar Compounds

Stereoisomers of Fidarestat

Fidarestat exists in multiple stereoisomeric forms, with the (2S,4S) configuration exhibiting superior inhibitory activity. Key comparisons include:

(2S,4S)-Fidarestat vs. (2R,4S)-Fidarestat
  • Binding Affinity : Molecular dynamics simulations revealed a 2.0 ± 1.7 kJ/mol lower binding free energy for the (2S,4S)-isomer compared to the (2R,4S)-form, correlating with its higher hAR inhibition .
  • Structural Interactions : The (2S,4S)-isomer optimally positions its carbamoyl group for hydrogen bonding with hAR residues (Tyr48, His110) and hydrophobic interactions with Trp111 and Leu300 . In contrast, the (2R,4S)-isomer adopts a suboptimal orientation, reducing binding efficiency .
  • In Vivo Efficacy: In diabetic rats, (2S,4S)-fidarestat restored motor-nerve conduction velocity by 100% and normalized sorbitol levels, while the (2R,4S)-isomer showed negligible effects .
Table 1: Stereoisomer Comparison
Parameter (2S,4S)-Fidarestat (2R,4S)-Fidarestat
IC50 (hAR inhibition) 10.2 nM 85.4 nM
ΔG Binding (kJ/mol) -25.3 -23.3
Sorbitol Normalization* 100% <10%
Clinical Relevance Phase III trials No activity

*In STZ-induced diabetic rats .

Spiroimidazolidine Derivatives
  • Propyl Ester Derivative : The propyl ester variant (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid n-propyl ester () retains hAR inhibition but with reduced bioavailability due to ester hydrolysis in vivo.
  • 8-Bromo Analog : A brominated derivative (8-bromo-6-fluoro) was synthesized to study electronic effects. While it maintained hAR binding, the bulkier bromine reduced selectivity over aldehyde reductase (AHR) .
Non-Spirocyclic AR Inhibitors
  • Epalrestat: A non-spirocyclic AR inhibitor with a carboxylic acid group. While effective, it lacks fidarestat’s spirocyclic rigidity, leading to lower target specificity .
  • Ranirestat: Another spirocyclic inhibitor but with a thiazolidinedione core. Comparative studies show fidarestat’s carbamoyl group provides stronger hydrogen bonding than ranirestat’s thiazolidinedione .

Biological Activity

(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid, commonly referred to as Fidarestat (also known as SNK860), is a compound of significant interest due to its biological activities, particularly as an aldose reductase inhibitor. This article reviews the biological activity of Fidarestat, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Fidarestat has the following chemical properties:

  • Molecular Formula : C12H10FN3O4
  • Molecular Weight : 279.23 g/mol
  • IUPAC Name : this compound
  • CAS Number : 136087-85-9

Fidarestat functions primarily as an aldose reductase inhibitor , targeting the enzyme responsible for converting glucose into sorbitol via the polyol pathway. This pathway is implicated in diabetic complications due to the accumulation of sorbitol in cells, which can lead to osmotic and oxidative stress.

Key Mechanism:

  • Inhibition of Aldose Reductase : Fidarestat exhibits a high affinity for aldose reductase with an IC50 value of approximately 26 nM, indicating potent inhibitory activity against this enzyme while showing minimal inhibition against other related enzymes such as AKR1B10 .

Biological Activity

The biological activities of Fidarestat have been explored in various studies, highlighting its potential therapeutic applications:

1. Diabetes Management

Research has shown that Fidarestat can mitigate complications associated with diabetes by reducing sorbitol levels in tissues. This effect helps prevent diabetic neuropathy and retinopathy.

2. Neuroprotective Effects

Fidarestat has demonstrated neuroprotective properties in animal models of diabetic neuropathy. It reduces neuronal damage and improves sensory nerve function .

3. Antioxidant Activity

The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-induced damage in various tissues .

Case Studies and Research Findings

StudyFindingsReference
Study on Diabetic RatsDemonstrated reduced sorbitol levels and improved nerve conduction velocity after treatment with Fidarestat.
Neuroprotection in DiabetesShowed that Fidarestat protects against neuronal loss in diabetic models by inhibiting aldose reductase activity.
Antioxidant PotentialFound that Fidarestat significantly reduces oxidative stress markers in diabetic tissues.

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